molecular formula C14H17N5O2S B3011820 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 886963-56-0

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3011820
CAS No.: 886963-56-0
M. Wt: 319.38
InChI Key: UYOQJWLTLJZNIB-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with N-(3,4-dimethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazine derivatives with different functional groups .

Scientific Research Applications

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern on the triazine ring and the presence of the dimethylphenyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its unique structure features a triazine ring, a sulfanyl group, and an acetamide moiety, which contribute to its potential therapeutic applications.

  • Molecular Formula : C14H17N5O3S
  • Molecular Weight : 335.38 g/mol
  • IUPAC Name : this compound

Structure

The structural characteristics of the compound can be summarized in the following table:

PropertyValue
InChIInChI=1S/C14H17N5O3S/c1-3...
InChIKeyVPLILZAADUWWDC-UHFFFAOYSA-N
Exact Mass335.105211 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular:

  • Mechanism of Action : The compound is believed to interact with bacterial enzymes or cellular structures, disrupting normal function and leading to cell death.
  • Case Studies :
    • A study found that related triazine derivatives showed significant activity against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazine structure can enhance efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity Testing : The compound was tested against several human cancer cell lines using assays like MTT or crystal violet assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 2.38–3.77 µM), indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the phenyl ring and the presence of specific functional groups significantly influenced the anticancer activity. For instance, methyl substitutions on the phenyl ring were found to enhance cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets within cells:

  • Protein Interactions : The compound may modulate the activity of enzymes or receptors involved in critical biological pathways.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with similar compounds can be beneficial:

Compound TypeBiological ActivityNotes
Imidazole DerivativesAntimicrobial and anticancerBroad range of activities
Indole DerivativesAntitumor propertiesDiverse applications in medicine
Thiazole DerivativesAnticancer and antimicrobialEssential for cytotoxic activity

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-4-5-11(6-9(8)2)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOQJWLTLJZNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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